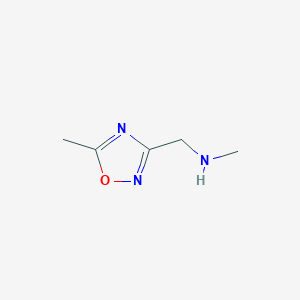
2-(2,6-Dibromophenyl)acetic acid
Overview
Description
“2-(2,6-Dibromophenyl)acetic acid” is an organic compound with the molecular formula C8H6Br2O2 . It is also known as 2-Bromo-6-(2-carboxyphenyl)benzoic acid, which is an arylacetic acid derivative.
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dibromophenyl)acetic acid” can be represented by the linear formula C8H6Br2O2 . The 3D structure of a similar compound, 2,6-Dibromophenyl acetate, is available and can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
“2-(2,6-Dibromophenyl)acetic acid” is a solid at room temperature . It has a molecular weight of 293.94 . . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Synthesis and Characterization
- Organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion were synthesized and characterized using infrared, multinuclear NMR, mass, and Mössbauer spectral techniques. These compounds' geometries were compared as solids and in solution, providing insights into their structural properties (Bhatti et al., 2000).
Biological Studies
- The synthesized organotin derivatives underwent antibacterial and antifungal activity determination, exploring their potential in biological applications (Bhatti et al., 2000).
Chiral Derivatizing Agents
- Preliminary studies indicated that 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, related structurally, could serve as chiral derivatizing agents for amines and alcohols, allowing for satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Antimicrobial Evaluation
- A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their in vitro antimicrobial activities against several strains of microbes, showcasing significant activity (Noolvi et al., 2016).
Photocatalytic Degradation
- The photocatalytic degradation of diclofenac (structurally related to 2-(2,6-dibromophenyl)acetic acid) and its transformation products in aqueous solutions was studied, revealing the primary transformation pathways and minor pathways under different conditions (Eriksson et al., 2010).
Reactivity Studies
- The reactivity of bromine atoms in brominated pyridines was studied, providing methods for the preparation of compounds like 2-hydroxy-6-bromopyridine from structures such as 2,6-dibromopyridine, which is structurally similar to 2-(2,6-dibromophenyl)acetic acid (Wibaut et al., 2010).
Safety And Hazards
The safety information for “2-(2,6-Dibromophenyl)acetic acid” includes the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(2,6-dibromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKYVLDNDMKQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652334 | |
| Record name | (2,6-Dibromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dibromophenyl)acetic acid | |
CAS RN |
901310-02-9 | |
| Record name | (2,6-Dibromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dibromophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)



![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)





![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)